molecular formula C15H15ClN6O B11076961 3-(2-chlorobenzyl)-7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

3-(2-chlorobenzyl)-7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B11076961
M. Wt: 330.77 g/mol
InChI Key: NQVXQZYJPGCBHJ-UHFFFAOYSA-N
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Description

    3-(2-chlorobenzyl)-7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine: is a heterocyclic compound with an intriguing structure. It combines a triazolopyrimidine core with a chlorobenzyl group and a morpholine ring.

  • The compound’s systematic name reflects its substituents and ring fusion pattern. It is used in various scientific and medicinal contexts due to its unique properties.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the cyclization of appropriate precursors. For example, starting from 2-chlorobenzylamine and morpholine, the triazolopyrimidine ring can be formed via a cyclization reaction.

      Reaction Conditions: The cyclization typically occurs under mild conditions, often using a base or an acid catalyst.

      Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently using scalable processes.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and substituents. For instance, reduction may yield the corresponding amine.

  • Scientific Research Applications

      Medicine: Researchers explore its potential as an anticancer agent, considering its unique structure and potential interactions with cellular targets.

      Chemistry: It serves as a valuable scaffold for designing novel compounds with diverse biological activities.

      Biology: Investigations into its effects on cell signaling pathways and enzymatic processes are ongoing.

      Industry: Its applications extend to materials science, where it may contribute to the development of functional materials.

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.
    • Potential pathways include inhibition of enzymes, modulation of gene expression, or interference with protein-protein interactions.
  • Comparison with Similar Compounds

      Uniqueness: Its combination of a triazolopyrimidine core, chlorobenzyl group, and morpholine ring sets it apart from other compounds.

      Similar Compounds: While there are no direct analogs, related heterocyclic structures include triazolopyrimidines and benzyl-substituted derivatives.

    Properties

    Molecular Formula

    C15H15ClN6O

    Molecular Weight

    330.77 g/mol

    IUPAC Name

    4-[3-[(2-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]morpholine

    InChI

    InChI=1S/C15H15ClN6O/c16-12-4-2-1-3-11(12)9-22-15-13(19-20-22)14(17-10-18-15)21-5-7-23-8-6-21/h1-4,10H,5-9H2

    InChI Key

    NQVXQZYJPGCBHJ-UHFFFAOYSA-N

    Canonical SMILES

    C1COCCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4Cl

    Origin of Product

    United States

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